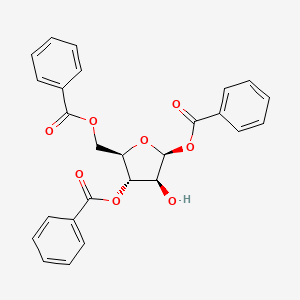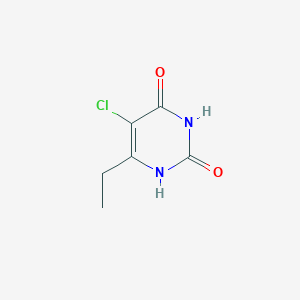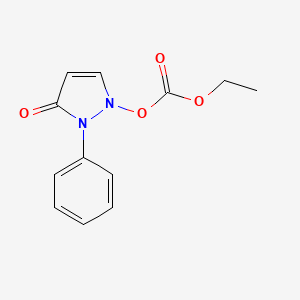
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate is a complex organic compound characterized by its tetrahydrofuran ring structure with multiple benzoyloxy and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions. This can be achieved using dihydroxy compounds and acid catalysts.
Introduction of Benzoyloxy Groups: Benzoylation reactions are employed to introduce benzoyloxy groups. Benzoyl chloride is commonly used as the benzoylating agent in the presence of a base such as pyridine.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions. Common oxidizing agents include pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The benzoyloxy groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, alcohols, and bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various esters and ethers.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound’s benzoyloxy and hydroxyl groups enable it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate: Unique due to its specific stereochemistry and functional groups.
Tetrahydrofuran derivatives: Similar ring structure but different functional groups.
Benzoyloxy compounds: Similar functional groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrahydrofuran ring with multiple benzoyloxy and hydroxyl groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H22O8 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21+,22-,26+/m1/s1 |
InChI-Schlüssel |
HUHVPBKTTFVAQF-SRCYTUNASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)


![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)

![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)







